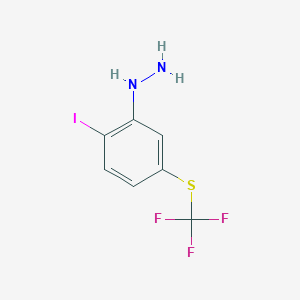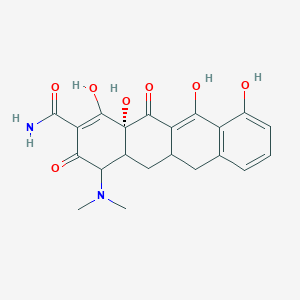
1-(2-Iodo-5-(trifluoromethylthio)phenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Iodo-5-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6F3IN2S It is characterized by the presence of an iodine atom, a trifluoromethylthio group, and a hydrazine moiety attached to a phenyl ring
Vorbereitungsmethoden
The synthesis of 1-(2-Iodo-5-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 2-iodo-5-(trifluoromethylthio)aniline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(2-Iodo-5-(trifluoromethylthio)phenyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various organometallic reagents.
Coupling Reactions: The hydrazine moiety can participate in coupling reactions with various electrophiles, leading to the formation of hydrazone derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Iodo-5-(trifluoromethylthio)phenyl)hydrazine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 1-(2-Iodo-5-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The trifluoromethylthio group and iodine atom contribute to its binding affinity and specificity. The hydrazine moiety can form covalent bonds with target molecules, leading to the inhibition or modulation of their activity. Pathways involved in its mechanism of action may include oxidative stress, apoptosis, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
1-(2-Iodo-5-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds, such as:
1-(3-Iodo-5-(trifluoromethylthio)phenyl)hydrazine: This compound has a similar structure but with the iodine atom at the 3-position instead of the 2-position. The positional isomerism can lead to differences in chemical reactivity and biological activity.
1-(2-Bromo-5-(trifluoromethylthio)phenyl)hydrazine: The substitution of iodine with bromine can affect the compound’s reactivity and interactions with biological targets.
1-(2-Iodo-5-(trifluoromethylsulfonyl)phenyl)hydrazine:
Eigenschaften
Molekularformel |
C7H6F3IN2S |
|---|---|
Molekulargewicht |
334.10 g/mol |
IUPAC-Name |
[2-iodo-5-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6F3IN2S/c8-7(9,10)14-4-1-2-5(11)6(3-4)13-12/h1-3,13H,12H2 |
InChI-Schlüssel |
YDEXUYFCRWXCQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1SC(F)(F)F)NN)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N1-(4-((4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)oxy)butyl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B14053163.png)

![[(10S,13S)-17-acetyloxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14053189.png)





